molecular formula C9H14O3 B1599514 3-(Diethoxymethyl)furan CAS No. 216144-29-5

3-(Diethoxymethyl)furan

Cat. No.: B1599514
CAS No.: 216144-29-5
M. Wt: 170.21 g/mol
InChI Key: MTZMXGCDOYBCPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Diethoxymethyl)furan is an organic compound belonging to the furan family, characterized by a five-membered aromatic ring containing one oxygen atom. This compound is known for its unique structure, where a diethoxymethyl group is attached to the third carbon of the furan ring. It has the molecular formula C9H14O3 and a molecular weight of 170.21 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Diethoxymethyl)furan typically involves the reaction of furan with diethoxymethane in the presence of an acid catalyst. One common method is the acid-catalyzed acetalization of furan with diethoxymethane. The reaction is carried out under reflux conditions with an acid catalyst such as p-toluenesulfonic acid or sulfuric acid .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and heat transfer. The use of heterogeneous acid catalysts, such as zeolites, can enhance the reaction efficiency and selectivity .

Chemical Reactions Analysis

Types of Reactions: 3-(Diethoxymethyl)furan undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding furanones or carboxylic acids.

    Reduction: Reduction of this compound can yield dihydrofuran derivatives.

    Substitution: Electrophilic substitution reactions can occur at the furan ring, leading to the formation of various substituted furans.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(Diethoxymethyl)furan involves its interaction with various molecular targets. The furan ring can undergo electrophilic aromatic substitution, making it reactive towards electrophiles. The diethoxymethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. These reactions are facilitated by the electron-donating nature of the diethoxymethyl group, which increases the electron density on the furan ring .

Comparison with Similar Compounds

Uniqueness: 3-(Diethoxymethyl)furan is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other furan derivatives. Its position-specific substitution allows for targeted chemical modifications and applications in various fields .

Properties

IUPAC Name

3-(diethoxymethyl)furan
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O3/c1-3-11-9(12-4-2)8-5-6-10-7-8/h5-7,9H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTZMXGCDOYBCPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C1=COC=C1)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30426517
Record name 3-(Diethoxymethyl)furan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30426517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

216144-29-5
Record name 3-(Diethoxymethyl)furan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30426517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Diethoxymethyl)furan
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
3-(Diethoxymethyl)furan
Reactant of Route 3
Reactant of Route 3
3-(Diethoxymethyl)furan
Reactant of Route 4
Reactant of Route 4
3-(Diethoxymethyl)furan
Reactant of Route 5
Reactant of Route 5
3-(Diethoxymethyl)furan
Reactant of Route 6
Reactant of Route 6
3-(Diethoxymethyl)furan

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.